![molecular formula C9H14O B14137836 1,4-Dimethylbicyclo[2.2.1]heptan-7-one CAS No. 89243-99-2](/img/structure/B14137836.png)
1,4-Dimethylbicyclo[2.2.1]heptan-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dimethylbicyclo[2.2.1]heptan-7-one is a bicyclic ketone with a unique structure that includes two methyl groups attached to the bicycloheptane framework. This compound is known for its stability and interesting chemical properties, making it a subject of study in various fields of chemistry and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethylbicyclo[2.2.1]heptan-7-one typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions helps in scaling up the production while maintaining the purity of the compound.
化学反应分析
Types of Reactions
1,4-Dimethylbicyclo[2.2.1]heptan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Halogenation reactions may involve reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 1,4-Dimethylbicyclo[22
科学研究应用
1,4-Dimethylbicyclo[2.2.1]heptan-7-one finds applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 1,4-Dimethylbicyclo[221]heptan-7-one exerts its effects involves interactions with various molecular targets The ketone group can participate in nucleophilic addition reactions, while the bicyclic structure provides rigidity and stability to the compound
相似化合物的比较
Similar Compounds
7,7-Dimethylbicyclo[2.2.1]heptan-2-one: Another bicyclic ketone with similar structural features but different substitution patterns.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one:
Uniqueness
1,4-Dimethylbicyclo[2.2.1]heptan-7-one stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. Its stability and versatility make it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
89243-99-2 |
|---|---|
分子式 |
C9H14O |
分子量 |
138.21 g/mol |
IUPAC 名称 |
1,4-dimethylbicyclo[2.2.1]heptan-7-one |
InChI |
InChI=1S/C9H14O/c1-8-3-5-9(2,6-4-8)7(8)10/h3-6H2,1-2H3 |
InChI 键 |
SKVSUNMZRFXNAC-UHFFFAOYSA-N |
规范 SMILES |
CC12CCC(C1=O)(CC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Chloro-2-{[(2,6-difluorophenyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14137764.png)
![Bis[4-(9H-carbazol-9-yl)phenyl]methanone](/img/structure/B14137769.png)
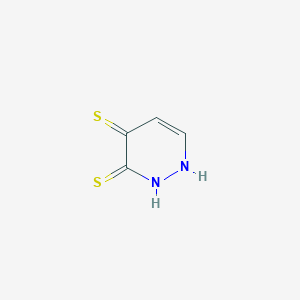

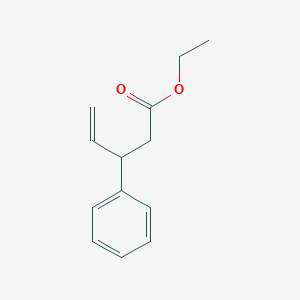
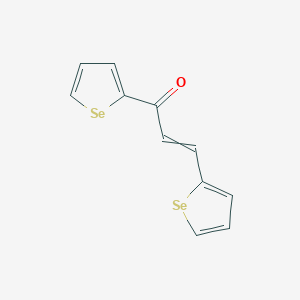
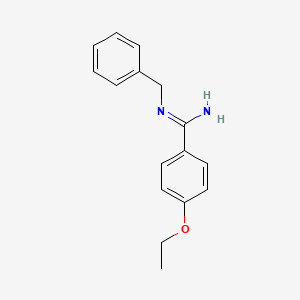
![3'-Methyl 5'-propan-2-yl 2'-amino-1-(2-ethoxy-2-oxoethyl)-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B14137795.png)
![1,1'-[2-(2,4-Dimethoxyphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14137800.png)
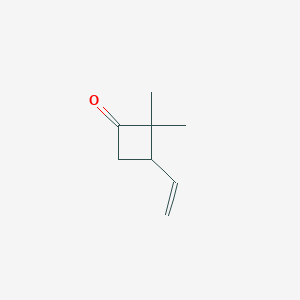
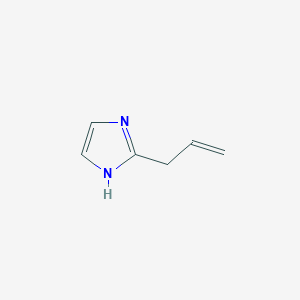
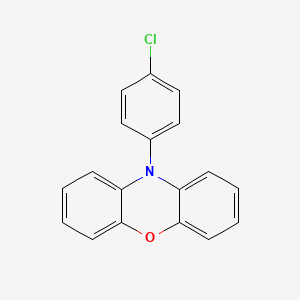
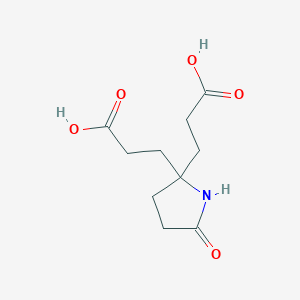
![1,1'-[Methylenedi(4,1-phenylene)]bis(2-bromoethan-1-one)](/img/structure/B14137825.png)
